molecular formula C11H7ClO3 B7880463 2-Chloro-5-(furan-2-YL)benzoic acid CAS No. 1255636-77-1

2-Chloro-5-(furan-2-YL)benzoic acid

Cat. No.: B7880463
CAS No.: 1255636-77-1
M. Wt: 222.62 g/mol
InChI Key: RJRGYEPNDTXQFT-UHFFFAOYSA-N
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Description

2-Chloro-5-(furan-2-YL)benzoic acid is an organic compound characterized by a benzene ring substituted with a chloro group at the second position and a furan ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(furan-2-YL)benzoic acid typically involves a multi-step process starting from commercially available precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chlorobenzoic acid with furan-2-boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(furan-2-YL)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 2-chloro-5-(furan-2-YL)benzene-1,4-dicarboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of 2-chloro-5-(furan-2-YL)benzyl alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-chloro-5-(furan-2-YL)benzene-1,4-dicarboxylic acid

  • Reduction: 2-chloro-5-(furan-2-YL)benzyl alcohol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-5-(furan-2-YL)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-(furan-2-YL)benzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

2-Chloro-5-(furan-2-YL)benzoic acid is similar to other halogenated benzoic acids and furan derivatives. its unique combination of a chloro group and a furan ring sets it apart in terms of reactivity and potential applications. Some similar compounds include:

  • 2-Bromo-5-(furan-2-YL)benzoic acid

  • 2-Fluoro-5-(furan-2-YL)benzoic acid

  • 2-Iodo-5-(furan-2-YL)benzoic acid

These compounds share structural similarities but may exhibit different chemical and biological properties due to the varying effects of the halogen atoms.

Properties

IUPAC Name

2-chloro-5-(furan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRGYEPNDTXQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688520
Record name 2-Chloro-5-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-77-1
Record name 2-Chloro-5-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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